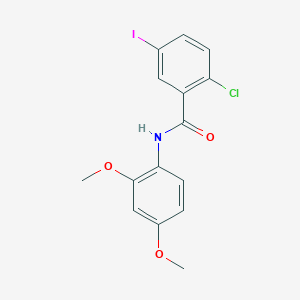![molecular formula C17H14N2O4 B5123531 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123531.png)
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ENPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, as well as induce cell death in cancer cells. 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to activate certain signaling pathways that regulate cell growth and differentiation, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the induction of apoptosis, or programmed cell death. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, its low solubility in water and some organic solvents can make it difficult to work with, and its potential toxicity must be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential directions for future research on 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is its use in drug development, particularly for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanisms of action and optimize its pharmacological properties. Additionally, 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione's potential use in photodynamic therapy and other light-activated therapies warrants further investigation. Finally, more research is needed to fully understand the safety and toxicity of 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, particularly in vivo.
Métodos De Síntesis
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 2-ethoxynaphthalene with malonic acid in the presence of a catalyst. The resulting intermediate is then reacted with urea and acetic anhydride to produce 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. 5-[(2-ethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in photodynamic therapy, a treatment that uses light-activated compounds to target and destroy cancer cells.
Propiedades
IUPAC Name |
5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-14-8-7-10-5-3-4-6-11(10)12(14)9-13-15(20)18-17(22)19-16(13)21/h3-9H,2H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUOKZPTUGOGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-ethoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)


![N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5123493.png)
![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)

![N-(3-fluorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5123516.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5123527.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B5123540.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5123551.png)

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)